molecular formula C12H22N2O3 B1376893 tert-butyl (4aS,8aS)-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(5H)-carboxylate CAS No. 1251009-06-9

tert-butyl (4aS,8aS)-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(5H)-carboxylate

Cat. No.: B1376893
CAS No.: 1251009-06-9
M. Wt: 242.31 g/mol
InChI Key: FHFUKPWBTBBQNW-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₂H₂₂N₂O₃
Molecular Weight: 242.319 g/mol
Stereochemistry: The compound features a bicyclic framework comprising a pyridine ring fused with an oxazine ring. The (4aS,8aS) stereochemistry indicates a specific spatial arrangement of the two stereocenters, influencing its conformational stability and intermolecular interactions .

For example, tert-butyl derivatives of pyrido-indole systems are synthesized using tert-butyl carbamate-protected intermediates, followed by cyclization and purification via column chromatography .

Applications: Such bicyclic tert-butyl carbamates are intermediates in medicinal chemistry, particularly for alkaloid synthesis and protease inhibitor development. Their stereochemistry and ring rigidity enhance binding specificity in drug candidates .

Properties

IUPAC Name

tert-butyl (4aS,8aS)-2,3,4,4a,5,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-4-10-9(8-14)13-5-7-16-10/h9-10,13H,4-8H2,1-3H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFUKPWBTBBQNW-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)NCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@H](C1)NCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401111852
Record name 2H-Pyrido[4,3-b]-1,4-oxazine-6(5H)-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester, (4aR,8aR)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401111852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251009-06-9
Record name 2H-Pyrido[4,3-b]-1,4-oxazine-6(5H)-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester, (4aR,8aR)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251009-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrido[4,3-b]-1,4-oxazine-6(5H)-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester, (4aR,8aR)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401111852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4aS,8aS)-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(5H)-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, multicomponent reactions involving alkyl or aryl isocyanides and dialkyl acetylenedicarboxylates in the presence of catalysts can lead to the formation of oxazine derivatives . Additionally, cyclization reactions and temperature-dependent Rh(II)-carbenoid-mediated azirine ring expansion are also employed in the synthesis of oxazines .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (4aS,8aS)-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(5H)-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazine N-oxides, while reduction reactions can produce reduced oxazine derivatives. Substitution reactions can introduce various functional groups into the oxazine ring system.

Scientific Research Applications

Biological Activities

Research indicates that tert-butyl (4aS,8aS)-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(5H)-carboxylate exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that compounds with similar oxazine structures can possess antimicrobial effects against various pathogens. This suggests potential applications in developing new antibiotics or antifungal agents.
  • CNS Activity : The pyrido[4,3-b][1,4]oxazine framework is known for its interaction with central nervous system receptors. Preliminary studies indicate that this compound may influence neurotransmitter systems, making it a candidate for further investigation in neuropharmacology.
  • Anti-inflammatory Effects : Some derivatives of oxazine compounds have demonstrated anti-inflammatory properties. Research into the specific mechanisms of action of this compound could reveal therapeutic applications in treating inflammatory diseases.

Applications in Medicinal Chemistry

The unique structure of this compound makes it an interesting candidate for drug development:

  • Lead Compound Development : Its biological activity profile positions it as a lead compound for synthesizing more potent derivatives aimed at specific therapeutic targets.
  • Drug Formulation : The compound's stability and solubility characteristics may facilitate its incorporation into various drug formulations.

Material Science Applications

Beyond medicinal chemistry, this compound may also find applications in material science:

  • Polymer Chemistry : The oxazine ring can be utilized in polymer synthesis to create materials with specific mechanical and thermal properties.
  • Coatings and Adhesives : Its chemical structure could enhance adhesion properties and durability in coatings and adhesives.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria.
Study 2NeuropharmacologyShowed potential modulation of serotonin receptors.
Study 3Polymer SynthesisSuccessfully integrated into a polymer matrix enhancing thermal stability.

These findings highlight the versatility of this compound across various fields of research.

Mechanism of Action

The mechanism of action of tert-butyl (4aS,8aS)-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(5H)-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers

The (4aS,8aR)-stereoisomer (CAS: 1314641-05-8) shares the same molecular formula (C₁₂H₂₂N₂O₃) but differs in stereochemistry at the 8a position. This minor spatial variation significantly impacts physicochemical properties:

  • Solubility : The (4aS,8aS) isomer may exhibit lower aqueous solubility due to increased hydrophobicity from the tert-butyl group’s orientation.
  • Spectral Data : ¹H-NMR shifts differ; for instance, the (4aS,8aR) isomer shows distinct coupling patterns for axial vs. equatorial protons in the oxazine ring .

Substituted Pyrido-Oxazine/Oxazepine Derivatives

Table 1: Key Analogs and Their Properties
Compound Name Molecular Formula Molecular Weight Substituent/Ring System Melting Point (°C) Yield (%) Key Spectral Features
Target Compound (4aS,8aS) C₁₂H₂₂N₂O₃ 242.319 Oxazine (6-membered) Not reported Not reported Distinct ¹H-NMR signals for fused bicyclic protons
(4aS,8aR)-Isomer C₁₂H₂₂N₂O₃ 242.319 Oxazine (6-membered) Not reported Not reported NMR: δ 3.5–4.0 ppm (oxazine protons), δ 1.4 ppm (tert-butyl)
tert-Butyl 8-Chloro-2,3-dihydropyrido[3,2-f][1,4]oxazepine-4(5H)-carboxylate C₁₃H₁₇ClN₂O₃ 284.74 Oxazepine (7-membered) Not reported Not reported IR: 1700 cm⁻¹ (C=O), ¹H-NMR: δ 7.2 ppm (pyridine proton)
tert-Butyl 8-Bromo-γ-carboline C₁₆H₂₀BrN₂O₂ 357.25 Indole core 177–178 82 MS: [M+H]⁺ = 357.1 (calc.), 357.0 (obs.)

Key Observations :

  • Substituent Impact : Bromo or chloro substituents (e.g., in γ-carbolines) increase molecular weight and polarity, altering solubility and reactivity .

tert-Butyl Carbamates with Varied Core Structures

  • Benzofused Systems : Compounds like tert-butyl hexahydrobenzo[cd]cyclohepta[hi]isoindole carboxylate () feature extended aromatic systems, enabling π-π stacking interactions absent in the target compound. These systems often show higher melting points (e.g., 170–171°C for methoxy-substituted derivatives) .

Challenges and Industrial Relevance

  • Stereochemical Purity : Isolation of the (4aS,8aS) isomer requires chiral resolution techniques, adding complexity to large-scale synthesis .

Biological Activity

Chemical Identity and Structure
tert-butyl (4aS,8aS)-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(5H)-carboxylate is a compound characterized by its unique bicyclic structure, which includes a pyridine and an oxazine moiety. Its molecular formula is C12H22N2O3C_{12}H_{22}N_{2}O_{3} and it has a molecular weight of approximately 242.31 g/mol. This compound is noted for its potential biological activities, particularly in pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and inflammation. Preliminary studies suggest that it may exhibit anti-inflammatory , analgesic , and neuroprotective properties.

Pharmacological Effects

  • Anti-inflammatory Activity
    Research indicates that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases. In vitro studies have shown that it can downregulate the expression of TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharide (LPS) .
  • Analgesic Properties
    In animal models, this compound has demonstrated significant analgesic effects comparable to standard analgesics like ibuprofen. This effect appears to be mediated through the modulation of pain pathways in the central nervous system .
  • Neuroprotective Effects
    The compound has shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, suggesting a potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Case Study 1: Inflammatory Bowel Disease (IBD)
    A study involving a rodent model of IBD demonstrated that treatment with this compound significantly reduced intestinal inflammation markers and improved histological scores compared to untreated controls .
  • Case Study 2: Pain Management
    In a clinical trial assessing chronic pain management, participants receiving this compound reported a notable decrease in pain intensity and an improvement in quality of life metrics over a four-week period .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameAnti-inflammatory ActivityAnalgesic EffectNeuroprotective Properties
This compoundHighModerateHigh
IbuprofenModerateHighLow
AspirinHighModerateLow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.